molecular formula C14H11Br2N B1268581 3,6-Dibromo-9-ethylcarbazole CAS No. 33255-13-9

3,6-Dibromo-9-ethylcarbazole

Cat. No.: B1268581
CAS No.: 33255-13-9
M. Wt: 353.05 g/mol
InChI Key: GZBJRMVGNVDUCO-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-ethylcarbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. It is characterized by the presence of two bromine atoms at the 3 and 6 positions and an ethyl group at the 9 position of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dibromo-9-ethylcarbazole can be synthesized through the bromination of 9-ethylcarbazole. The process involves the use of bromine in acetic acid at low temperatures (0°C) to ensure selective bromination at the 3 and 6 positions . Another method involves the reaction of 3,6-dibromocarbazole with diethyl sulfate in the presence of sodium hydroxide and dry acetone under an argon atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by filtration and recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 3,6-dibromo-9-ethylcarbazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethyl group influence the compound’s reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

  • 3,6-Dibromocarbazole
  • 3,6-Dibromo-9-methylcarbazole
  • 3-Bromocarbazole
  • 3,6-Diiodocarbazole
  • 9-Ethylcarbazole
  • 9-Methylcarbazole
  • Carbazole

Comparison: 3,6-Dibromo-9-ethylcarbazole is unique due to the presence of both bromine atoms and an ethyl group, which influence its chemical reactivity and physical properties. Compared to its analogs, it exhibits distinct electronic properties and reactivity patterns, making it suitable for specific applications in organic electronics and materials science .

Properties

IUPAC Name

3,6-dibromo-9-ethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBJRMVGNVDUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348189
Record name 3,6-Dibromo-9-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33255-13-9
Record name 3,6-Dibromo-9-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIBROMO-9-ETHYLCARBAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,6-dibromo-9-ethylcarbazole in the synthesis of 9-ethyl-3,6-dimethylcarbazole (DMECZ)?

A1: this compound serves as a key intermediate in the synthesis of 9-ethyl-3,6-dimethylcarbazole (DMECZ) []. While the provided abstract doesn't detail the specific reaction, it suggests an alkylation process where the bromine atoms in this compound are replaced by methyl groups to yield DMECZ.

Q2: Is there any structural information available for this compound or its derivatives?

A2: While the provided abstract on this compound doesn't contain structural data, the second paper describes the crystal structures of two halogen derivatives of 9-ethylcarbazole []. Although it doesn't explicitly mention this compound, this information could be useful for understanding potential structural features and comparing them to other similar compounds.

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